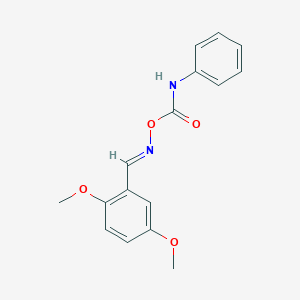![molecular formula C22H27NO3 B5578538 N-[(2R)-3,4-dihydro-2H-chromen-2-ylmethyl]-3-(3-hydroxy-3-methylbutyl)benzamide](/img/structure/B5578538.png)
N-[(2R)-3,4-dihydro-2H-chromen-2-ylmethyl]-3-(3-hydroxy-3-methylbutyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of compounds related to "N-[(2R)-3,4-dihydro-2H-chromen-2-ylmethyl]-3-(3-hydroxy-3-methylbutyl)benzamide" often involves multi-step chemical reactions. For instance, Bischler-Napieralski reactions have been utilized in the cyclization of N-(4-aryl-4-hydroxybutyl)benzamides to yield related compounds (Browne, Skelton, & White, 1981). Another example includes the Grignard reaction, dehydration, and hetero Diels–Alder dimerization steps to synthesize structurally related benzochromenes (Menezes et al., 2011).
Molecular Structure Analysis
The molecular structure of compounds within this class can be elucidated using X-ray crystallography. For example, Anuradha et al. (2012) determined the crystal structure of a related compound, establishing key intra- and intermolecular interactions and confirming the compound's configuration via single crystal X-ray diffraction data (Anuradha et al., 2012).
Chemical Reactions and Properties
Chemical reactions involving compounds of this class can lead to a variety of products, depending on the reaction conditions and reactants used. For instance, the reaction of push-pull enaminoketones with in situ generated ortho-quinone methides can yield chromenes, demonstrating the versatility of these compounds in synthetic chemistry (Lukashenko et al., 2017).
科学的研究の応用
δ-Opioid Agonist Mechanisms
N,N-diethyl-4-(5-hydroxyspiro[chromene-2,4′-piperidine]-4-yl) benzamide (ADL5859) and N,N-diethyl-3-hydroxy-4-(spiro[chromene-2,4′-piperidine]-4-yl)benzamide (ADL5747) are novel δ-opioid agonists. These compounds have shown promise as potential drugs for chronic pain treatment. Analgesic effects in mice models using mechanical sensitivity measures in both complete Freund's adjuvant and sciatic nerve ligation pain models were tested. The analgesic effects were mediated by δ-opioid receptors, with a significant contribution from receptors expressed on peripheral Nav1.8-positive neurons. These findings suggest agonist-biased activity at the receptor for these drugs (Nozaki et al., 2012).
Metalloligands in Magnetic Materials
Ligands like 2-Hydroxy-N-{2-[2-hydroxyethyl)amino]ethyl}benzamide and its variants coordinate with copper ions to yield metalloligands, which react with lanthanide salts to form tetranuclear complexes. These complexes have shown Single-Molecule Magnet (SMM) behavior and Single-Chain Magnet (SCM) properties, relevant in the field of material science and magnetic materials (Costes et al., 2010).
Antimicrobial Agents
Novel Zn(II) metal complexes derived from heterocyclic Schiff base ligands, including 8-[(Z)-{[3-(N-methylamino)propyl]imino}methyl]-7-hydroxy-4-methyl-2H-chromen-2-one, have shown significant antimicrobial activity. These complexes exhibited potential therapeutic antifungal agents against C. albicans and A. niger, indicating their use in combating microbial infections (Yamgar et al., 2014).
Synthesis of Pharmaceutical Compounds
The benzylation of 4-hydroxycoumarin, using a process involving iron chloride hexahydrate, leads to the production of pharmaceutically interesting 4-hydroxy-3-(1-phenylethyl)-2H-chromen-2-ones. This method has been applied in synthesizing Phenprocoumon, an anticoagulant, showcasing its relevance in pharmaceutical synthesis (Kischel et al., 2007).
特性
IUPAC Name |
N-[[(2R)-3,4-dihydro-2H-chromen-2-yl]methyl]-3-(3-hydroxy-3-methylbutyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27NO3/c1-22(2,25)13-12-16-6-5-8-18(14-16)21(24)23-15-19-11-10-17-7-3-4-9-20(17)26-19/h3-9,14,19,25H,10-13,15H2,1-2H3,(H,23,24)/t19-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKURLTFVDBNHBP-LJQANCHMSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CCC1=CC(=CC=C1)C(=O)NCC2CCC3=CC=CC=C3O2)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(CCC1=CC(=CC=C1)C(=O)NC[C@H]2CCC3=CC=CC=C3O2)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(2R)-3,4-dihydro-2H-chromen-2-ylmethyl]-3-(3-hydroxy-3-methylbutyl)benzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![8-[(3-ethyl-4-methyl-1H-pyrazol-5-yl)carbonyl]-3-(2-phenylethyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5578459.png)
![2-(2-{3-[(3-fluorophenoxy)methyl]-1-piperidinyl}-2-oxoethyl)-1(2H)-phthalazinone](/img/structure/B5578460.png)

![2-[4-(1-benzothien-5-ylcarbonyl)-1-(2-furylmethyl)-2-piperazinyl]ethanol](/img/structure/B5578466.png)
![3-(2-methyl[1]benzothieno[3,2-d][1,3]thiazol-1-ium-1-yl)-1-propanesulfinate](/img/structure/B5578480.png)
![1-(1-benzothien-2-yl)-2-[2-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-yl)-1H-imidazol-1-yl]ethanol dihydrochloride](/img/structure/B5578496.png)
![ethyl [(5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)thio]acetate](/img/structure/B5578504.png)
![9,10-dihydro-8H-cyclopenta[4,5]thieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidine](/img/structure/B5578513.png)
![N-[4-methyl-3-(4-morpholinylsulfonyl)benzoyl]glycine](/img/structure/B5578515.png)
![2-chloro-N-{[(4-methoxyphenyl)amino]carbonothioyl}benzamide](/img/structure/B5578527.png)

![3-[(4-chlorobenzyl)thio]-5-propyl-4H-1,2,4-triazol-4-amine](/img/structure/B5578546.png)
![ethyl 4-cyano-3-methyl-5-[(3-methylbenzoyl)amino]-2-thiophenecarboxylate](/img/structure/B5578554.png)
![N-(4-{[1-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]amino}phenyl)acetamide](/img/structure/B5578562.png)